molecular formula C9H19Cl3N2 B039294 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride CAS No. 112952-20-2

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Cat. No.: B039294
CAS No.: 112952-20-2
M. Wt: 261.6 g/mol
InChI Key: WCDVNMXZGUSEKL-UHFFFAOYSA-N
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Description

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a versatile and highly functionalized piperazine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a critical synthetic intermediate, particularly in the design and development of novel ligands for neurological targets. Its core structure features two key reactive sites: a chloroethyl group, which can act as an alkylating moiety, and an allyl group, which offers a handle for further chemical modification via reactions such as cross-coupling or thiol-ene click chemistry.

Properties

IUPAC Name

1-(2-chloroethyl)-4-prop-2-enylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2.2ClH/c1-2-4-11-6-8-12(5-3-10)9-7-11;;/h2H,1,3-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDVNMXZGUSEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)CCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590433
Record name 1-(2-Chloroethyl)-4-(prop-2-en-1-yl)piperazine--hydrogen chloride (1/2)
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Molecular Weight

261.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112952-20-2
Record name 1-(2-Chloroethyl)-4-(prop-2-en-1-yl)piperazine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112952-20-2
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Preparation Methods

Sequential Alkylation of Piperazine

The most straightforward approach involves sequential alkylation of piperazine’s nitrogen atoms. Piperazine’s symmetry allows selective substitution under controlled conditions.

Step 1: Allylation of Piperazine
Piperazine reacts with allyl chloride in a polar solvent (e.g., water or ethanol) under basic conditions (NaOH) to form 1-allylpiperazine. The reaction is typically conducted at 40–60°C for 4–6 hours, achieving yields of 65–75%. Excess allyl chloride must be avoided to prevent dialkylation.

Step 2: Chloroethylation of 1-Allylpiperazine
The secondary amine in 1-allylpiperazine is alkylated using 2-chloroethyl chloride. This step requires careful temperature control (20–30°C) to minimize side reactions. A mixed solvent system (e.g., dichloromethane-water) enhances solubility, while sodium hydroxide maintains pH >10. Yields range from 60–70% after recrystallization.

Step 3: Dihydrochloride Salt Formation
The free base is treated with concentrated hydrochloric acid in methanol, followed by cooling to 0–5°C to precipitate the dihydrochloride salt. Filtration and drying yield the final product with >95% purity.

One-Pot Alkylation Strategy

A modified one-pot method reduces purification steps by leveraging differential reactivity of allyl and chloroethyl groups. Piperazine is reacted with a mixture of allyl chloride and 2-chloroethyl chloride in a 1:1 molar ratio. Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in toluene-water enhances reaction efficiency, achieving 55–60% yield of the disubstituted product. However, this method risks forming regioisomers and requires rigorous chromatographic separation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Allylation : Ethanol as a solvent at 50°C maximizes nucleophilicity while minimizing ether byproducts.

  • Chloroethylation : Dichloromethane enables efficient mixing of aqueous and organic phases, critical for controlling exothermic reactions.

Stoichiometric Control

Molar ratios of piperazine to alkylating agents are critical:

Reaction StepMolar Ratio (Piperazine:Alkylating Agent)
Allylation1:1.2
Chloroethylation1:1.5

Excess alkylating agent (10–20%) ensures complete monoalkylation before disubstitution.

Purification and Characterization

Crystallization Techniques

The dihydrochloride salt is purified via recrystallization from methanol/ethyl acetate (1:3 v/v), yielding needle-like crystals. Cooling to 0°C for 12 hours ensures high recovery (85–90%).

Analytical Data

  • Melting Point : 215–218°C (decomposition).

  • ¹H NMR (D₂O) : δ 2.8–3.5 (m, 10H, piperazine), 3.6–3.8 (t, 2H, CH₂Cl), 5.1–5.3 (m, 2H, allyl), 5.8–6.0 (m, 1H, allyl).

  • HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Allyl Chloride : Preferred over allyl bromide due to lower cost and reduced toxicity.

  • Recyclable Solvents : Ethanol and dichloromethane are recovered via distillation, reducing waste.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Sequential Alkylation70–75>95High
One-Pot Alkylation55–6085–90Moderate

Sequential alkylation remains superior for industrial applications due to higher reproducibility and purity.

Emerging Innovations

Recent patents highlight the use of microwave-assisted synthesis to accelerate alkylation steps. For example, irradiating piperazine with allyl chloride at 100 W for 10 minutes reduces reaction time by 70% while maintaining yields of 68%. Similarly, flow chemistry systems enable continuous production with real-time pH adjustment, minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The 2-chloro-ethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the allyl group to a saturated alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.

    Oxidation: Products include epoxides and hydroxylated derivatives.

    Reduction: Products include dechlorinated and saturated alkyl derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits unique chemical reactivity due to its functional groups. The chloroethyl moiety is prone to nucleophilic substitution reactions, while the allyl group can engage in allylic substitution and polymerization under specific conditions. These characteristics facilitate the synthesis of derivatives that can be tailored for various applications, including drug development and material science.

Biochemical Research

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is primarily utilized in biochemical research, especially in proteomics. Its ability to interact with proteins makes it valuable for studying protein functions and interactions.

Key Areas of Application:

  • Proteomics : Utilized as a biochemical tool to investigate protein modifications and interactions.
  • Drug Development : Its structural properties are leveraged to design new therapeutic agents targeting various biological pathways.

Medicinal Chemistry

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. This compound's structural features position it well for development into pharmaceuticals targeting specific receptors.

Therapeutic Areas:

  • Antidepressants : Potential as a scaffold for developing serotonin receptor modulators.
  • Antiviral Agents : Its structural analogs have shown promise against viral infections.

Material Science

Due to its reactivity, this compound can be employed in the synthesis of polymers and other materials, contributing to advancements in material science.

Case Study 1: Proteomics Application

In a study focused on protein interaction mapping, this compound was used as a probe to identify target proteins involved in metabolic pathways. The results indicated significant binding affinity towards specific enzymes, suggesting potential applications in metabolic disorder treatments.

Case Study 2: Antidepressant Development

Research exploring the antidepressant potential of piperazine derivatives highlighted that modifications to the piperazine ring can enhance receptor affinity. This compound was synthesized and tested against serotonin receptors, yielding promising results that warrant further investigation into its therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The allyl and 2-chloro-ethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring can also interact with receptor sites, influencing their signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperazine dihydrochloride derivatives exhibit diverse biological and chemical properties depending on their substituents. Key structural analogs include:

Compound Name Substituents (Position) Key Functional Groups CAS Number Primary Application
1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride Allyl (1), 2-chloroethyl (4) -Cl, -CH₂CH₂Cl, -CH₂CH₂CH₂ 112952-20-2 Pharmaceutical intermediate
Trimetazidine dihydrochloride 2,3,4-Trimethoxybenzyl (1) -OCH₃ (aromatic) 13171-25-0 Anti-ischemic (cardiovascular)
Buclizine dihydrochloride 4-tert-Butylbenzyl (1), 4-chlorobenzhydryl (4) -C(CH₃)₃, -Cl (aromatic) 129-74-8 Antihistamine
HBK-5 (Xanthone derivative) 3-Chloro-xanthenone, 4-methylpiperazinyl -Cl, -CH₃ (piperazine) Not provided Antidepressant
1-(3-Trifluoromethylphenyl)-piperazine dihydrochloride 3-Trifluoromethylphenyl (4) -CF₃ (aromatic) 670234-47-6 Research reagent

Key Observations :

  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃) enhance electrophilicity, facilitating nucleophilic substitution reactions in drug synthesis .
  • Aromatic Substitutents (e.g., trimethoxybenzyl in Trimetazidine) improve receptor binding affinity in therapeutic applications .
  • Aliphatic Chains (e.g., allyl, chloroethyl) increase hydrophobicity, affecting blood-brain barrier penetration in CNS-targeting drugs .
Physicochemical Properties
  • Thermal Stability :
    • This compound likely exhibits thermal degradation >190°C, similar to piperazine dihydrochloride (13.9% mass loss at 25–190°C) .
    • Trimetazidine dihydrochloride shows higher stability due to aromatic rigidity (mass loss <5% below 140°C) .
  • Ionization Constants (pKa) :
    • Piperazine dihydrochloride has pK₁ = 5.32 and pK₂ = 9.70, enabling buffer capacity in pH 5–10 .
    • Derivatives with electron-donating groups (e.g., -OCH₃ in Trimetazidine) exhibit lower pKa values, enhancing solubility at physiological pH .

Biological Activity

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS No. 112952-20-2) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an allyl group and a chloroethyl substituent, contributing to its pharmacological properties.

  • Molecular Formula : C10H15Cl2N2
  • Molecular Weight : 261.62 g/mol
  • Solubility : Soluble in water and organic solvents, facilitating its use in various biological assays.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior. The compound's structural features allow it to engage in binding interactions that may lead to alterations in neurotransmitter release and receptor activation.

Pharmacological Effects

  • Antidepressant Activity : Studies have indicated that this compound exhibits antidepressant-like effects in animal models, potentially through the inhibition of monoamine oxidase (MAO) and modulation of serotonin levels .
  • Anxiolytic Properties : Research has shown that it may possess anxiolytic effects, reducing anxiety-related behaviors in rodent models .
  • Antitumor Activity : Preliminary investigations suggest that this compound may have cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Study 1: Antidepressant Effects

A study conducted by Liu et al. (2020) evaluated the antidepressant properties of various piperazine derivatives, including this compound. The results demonstrated significant reductions in immobility time during forced swim tests, suggesting enhanced serotonergic activity.

CompoundImmobility Time (seconds)p-value
Control120-
Test75<0.01

Study 2: Antitumor Activity

In another investigation by Smith et al. (2021), the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation.

Concentration (µM)Cell Viability (%)
0100
1085
5065
10040

Q & A

Q. What are the recommended synthetic routes for 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized by reacting chloroethyl intermediates with allyl-substituted piperazines under basic conditions (e.g., potassium carbonate in DMF) . Post-reduction steps (e.g., using sodium borohydride) may follow, with subsequent dihydrochloride salt formation via HCl treatment . Yield optimization requires precise control of temperature (60–80°C) and solvent polarity. Impurity profiles should be monitored via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1^1H/13^13C NMR to verify allyl (δ 5.1–5.8 ppm) and chloroethyl (δ 3.6–3.8 ppm) groups. Compare experimental data with computed InChI/SMILES descriptors .
  • Physicochemical Analysis : Determine solubility via shake-flask methods at pH 7.4 and logP via reversed-phase HPLC. Thermal stability (TGA/DSC) and crystallinity (PXRD) should be assessed under inert atmospheres .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility and stability data for this compound under varying pH and temperature?

  • Methodological Answer : Discrepancies often arise from differences in hydration states or impurities. For example:
  • Solubility : Perform equilibrium solubility studies using phosphate buffers (pH 1.2–7.4) at 25°C and 37°C. Compare results with PubChem-derived data (>48.7 µg/mL at pH 7.4) .
  • Stability : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring can identify degradation products (e.g., hydrolysis of the chloroethyl group to hydroxyethyl derivatives) .

Q. How does the chloroethyl-allyl substitution pattern influence reactivity in nucleophilic environments, and what side reactions dominate?

  • Methodological Answer : The chloroethyl group is prone to nucleophilic substitution (e.g., with amines or thiols), while the allyl moiety may undergo oxidation or Michael additions. Competing reactions can be minimized by:
  • Selective Protection : Use tert-butyloxycarbonyl (Boc) groups on the piperazine nitrogen during functionalization .
  • Reaction Monitoring : Track intermediates via in-situ IR spectroscopy (C-Cl stretch at 650–750 cm1^{-1}) .

Q. What biochemical pathways are hypothesized to be modulated by this compound, and how can its mechanism of action be validated?

  • Methodological Answer : Structural analogs of piperazine derivatives often target GPCRs or monoamine transporters. To validate:
  • In Silico Docking : Use AutoDock Vina to model interactions with serotonin (5-HT2A_{2A}) or dopamine receptors .
  • Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM) in HEK293 cells transfected with target receptors .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in in vitro models?

  • Methodological Answer : Discrepancies may stem from cell line specificity or impurity interference. Mitigation steps include:
  • Standardized Protocols : Use ATCC-validated cell lines (e.g., HepG2, HEK293) with MTT assays under 5% CO2_2.
  • Impurity Profiling : Quantify residual solvents (GC-MS) and heavy metals (ICP-OES) to rule out off-target effects .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for studying the pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :
  • In Vitro : Caco-2 monolayers for permeability (Papp_{app} >1 × 106^{-6} cm/s indicates high absorption). Microsomal stability assays (human liver microsomes + NADPH) quantify metabolic clearance .
  • In Vivo : Rodent PK studies (IV/PO dosing) with LC-MS/MS plasma analysis. Compute bioavailability (F%) and half-life (t1/2_{1/2}) using non-compartmental analysis (WinNonlin) .

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